1-(2,4-Difluoro-3-(trifluorométhyl)phényl)éthanone

Vue d'ensemble

Description

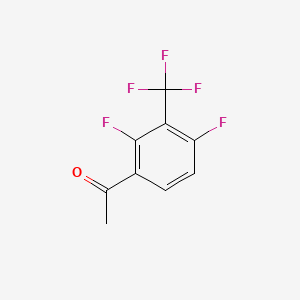

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C9H5F5O and its molecular weight is 224.13 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de 3-trifluorométhyl-1,2,4-triazoles

Ce composé peut être utilisé dans la synthèse de 3-trifluorométhyl-1,2,4-triazoles . Ce processus utilise des chlorures de trifluoroacétimidoyle, l'hydrate d'hydrazine et le triformiate de benzène-1,3,5 comme matières premières . La méthode offre la possibilité de poursuivre les études sur l'évaluation des risques de toxicité et la relation structure-activité des produits pharmaceutiques contenant des noyaux de trifluorométhyl-1,2,4-triazole .

Médicaments approuvés par la FDA contenant le groupe trifluorométhyle

Le groupe trifluorométhyle, qui fait partie du composé « 1-(2,4-difluoro-3-(trifluorométhyl)phényl)éthanone », se retrouve dans de nombreux médicaments approuvés par la FDA . Le groupe trifluorométhyle peut améliorer considérablement les propriétés physicochimiques et pharmacologiques des molécules parentes .

Applications antimicrobiennes

Des composés similaires à « this compound » ont été synthétisés et évalués pour leur activité antibactérienne et antifongique in vitro contre divers agents pathogènes .

Synthèse de diazoalcanes et diazirines aryl-trifluorométhyles

Ce composé pourrait potentiellement être utilisé dans la synthèse de diazoalcanes et diazirines aryl-trifluorométhyles . Ces composés ont de nombreuses applications en chimie synthétique .

Mécanisme D'action

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain unknown. Its physicochemical properties such as a logp of 249 suggest it may have good membrane permeability .

Result of Action

The molecular and cellular effects of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone’s action are currently unknown

Analyse Biochimique

Biochemical Properties

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone and CYP1A2 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its catalytic activity. Additionally, this compound has been shown to interact with other biomolecules, such as transport proteins, affecting their function and distribution within the cell .

Cellular Effects

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone can alter the expression of genes related to metabolic processes, thereby impacting cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone involves its interaction with various biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to the active site of CYP1A2 results in the inhibition of the enzyme’s catalytic function . Additionally, 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as alterations in gene expression and metabolic activity . These long-term effects are important considerations for in vitro and in vivo studies involving this compound.

Dosage Effects in Animal Models

The effects of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition . At higher doses, the compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and overall health of the animal .

Metabolic Pathways

1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, including CYP1A2 . This metabolic process involves the oxidation of the compound, leading to the formation of metabolites that can be further processed and excreted by the body . The interaction of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone with these metabolic pathways can influence metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transport proteins, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can facilitate the distribution of the compound within tissues, affecting its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes . The localization of 1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone within these subcellular structures can influence its biochemical effects and overall impact on cellular function .

Propriétés

IUPAC Name |

1-[2,4-difluoro-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)5-2-3-6(10)7(8(5)11)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZJUILLCDFDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672914 | |

| Record name | 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202679-46-6 | |

| Record name | 1-[2,4-Difluoro-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-Difluoro-3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)

![1-{4-[4-(3-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1391321.png)

![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)

![3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1391332.png)

![6-bromo-1-ethyl-1H-benzo[d]imidazole](/img/structure/B1391337.png)

![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)